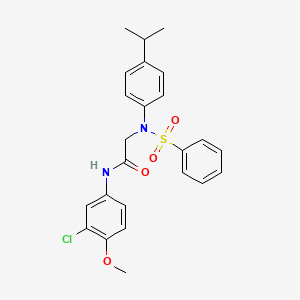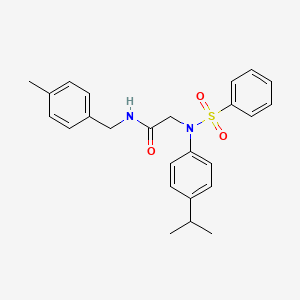
N~2~-(4-methoxyphenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide
Vue d'ensemble
Description
N~2~-(4-methoxyphenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as MMB-2201, is a synthetic cannabinoid that belongs to the indole-3-carboxamide family. It is a potent agonist of the CB1 and CB2 receptors, which are responsible for the psychoactive effects of cannabinoids. MMB-2201 has been widely studied for its potential use in scientific research applications, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mécanisme D'action
MMB-2201 is a potent agonist of the CB1 and CB2 receptors, which are responsible for the psychoactive effects of cannabinoids. It binds to these receptors and activates them, leading to the release of neurotransmitters such as dopamine and serotonin. This activation of the endocannabinoid system can produce a wide range of effects, including pain relief, appetite stimulation, and relaxation.
Biochemical and Physiological Effects:
MMB-2201 has been shown to produce a range of biochemical and physiological effects, including analgesia, anti-inflammatory effects, and appetite stimulation. It has also been shown to produce sedative effects, as well as effects on mood and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using MMB-2201 in lab experiments is its potency and selectivity for the CB1 and CB2 receptors. This allows for more precise investigation of the effects of cannabinoids on these receptors. However, one limitation of using MMB-2201 is its potential for abuse and dependence, which can complicate research studies.
Orientations Futures
There are several future directions for research on MMB-2201 and other synthetic cannabinoids. One area of interest is the development of novel compounds with improved selectivity and potency for the CB1 and CB2 receptors. Another area of interest is the investigation of the effects of cannabinoids on various physiological processes, including pain, inflammation, and appetite regulation. Additionally, more research is needed to understand the potential risks and benefits of using synthetic cannabinoids for scientific research purposes.
Applications De Recherche Scientifique
MMB-2201 has been widely studied for its potential use in scientific research applications, particularly in the field of cannabinoid pharmacology. It has been used to investigate the mechanism of action of cannabinoids on the CB1 and CB2 receptors, as well as their effects on the endocannabinoid system. MMB-2201 has also been used to study the effects of cannabinoids on various physiological processes, including pain, inflammation, and appetite regulation.
Propriétés
IUPAC Name |
2-(4-methoxy-N-methylsulfonylanilino)-N-[(2-methylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c1-14-6-4-5-7-15(14)12-19-18(21)13-20(25(3,22)23)16-8-10-17(24-2)11-9-16/h4-11H,12-13H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWTGTAYYFYUXFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)CN(C2=CC=C(C=C2)OC)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(2-ethoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B3677155.png)

![N~1~-(4-bromo-3-methylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B3677165.png)

![1-[4-(benzyloxy)phenyl]-5-(3-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3677178.png)

![2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 4-(dimethylamino)benzoate](/img/structure/B3677189.png)
![N~1~-(3-chloro-4-methoxyphenyl)-N~2~-(4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3677214.png)
![5-bromo-N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B3677222.png)

![5-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3677239.png)
![N~2~-(4-chlorophenyl)-N~1~-[4-(cyanomethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3677245.png)
![4-ethoxy-N-{[(2-fluorophenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B3677249.png)
![3-bromo-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-4-ethoxybenzamide](/img/structure/B3677257.png)